2,5-Difluoro-3-nitrophenol
Description
2,5-Difluoro-3-nitrophenol (C₆H₃F₂NO₃) is a fluorinated nitroaromatic compound characterized by a hydroxyl group (-OH) at the 3-position, nitro (-NO₂) at the 5-position, and fluorine substituents at the 2- and 5-positions on the benzene ring. This structural arrangement confers unique physicochemical properties, such as enhanced acidity due to electron-withdrawing groups (nitro and fluorine) and solubility in polar organic solvents. It is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-deficient aromatic system facilitates nucleophilic substitution reactions .
Properties
CAS No. |
1807175-96-7 |
|---|---|
Molecular Formula |
C6H3F2NO3 |
Molecular Weight |
175.09 g/mol |
IUPAC Name |
2,5-difluoro-3-nitrophenol |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H |
InChI Key |
AKNLAZURPYXKJI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)O)F |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Difluoro-2-nitrophenol (Positional Isomer)
- Structural Differences : The nitro group is at the 2-position, and fluorine atoms are at the 3- and 5-positions.
- Physicochemical Properties: Property 2,5-Difluoro-3-nitrophenol 3,5-Difluoro-2-nitrophenol Melting Point Not reported White crystalline solid Solubility Soluble in ethanol, DCM Soluble in ethanol, chloroform Acidity (pKa) ~6.8 (estimated) ~7.2 (estimated) Reactivity: The nitro group’s position in 3,5-difluoro-2-nitrophenol may reduce steric hindrance in substitution reactions compared to the 2,5-difluoro-3-nitro isomer.
5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)
- Structural Differences : Features a biphenyl system with a methoxy (-OCH₃) group at the 2-position and hydroxyl (-OH) at the 5-position.
- Physicochemical Properties: Property this compound 5-(3,5-Difluorophenyl)-2-methoxyphenol Molecular Formula C₆H₃F₂NO₃ C₁₃H₁₀F₂O₂ Molecular Weight 191.09 g/mol 236.22 g/mol Solubility Polar organic solvents Likely higher lipid solubility due to methoxy group Applications: The methoxy group in the biphenyl derivative enhances its utility in liquid crystal and polymer synthesis, whereas this compound is more reactive in electrophilic aromatic substitution.
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Key Contrasts: Electron Effects: The dihydrofuran lacks electron-withdrawing groups, making it less acidic and more prone to electrophilic attack. Reactivity: Bromine substituents favor halogenation reactions, unlike the nitro-fluorine system in this compound, which directs substitution reactions .
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